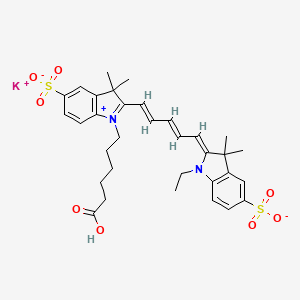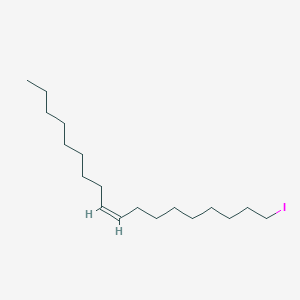
Oleyl iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleyl iodide is an organic compound with the chemical formula C18H35I. It is an iodinated derivative of oleyl alcohol, which is a long-chain fatty alcohol. This compound is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Oleyl iodide can be synthesized through the iodination of oleyl alcohol. The reaction typically involves the use of iodine (I2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under reflux conditions to ensure complete conversion of oleyl alcohol to this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the use of iodine monochloride (ICl) as the iodinating agent, which can provide higher yields and purity. The reaction is conducted in a controlled environment to ensure safety and consistency in the product quality.
Análisis De Reacciones Químicas
Types of Reactions: Oleyl iodide undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: this compound can be reduced to oleyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Although less common, this compound can be oxidized to oleyl aldehyde or oleyl acid under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Oleyl alcohol, oleyl cyanide, oleyl amine.
Reduction: Oleyl alcohol.
Oxidation: Oleyl aldehyde, oleyl acid.
Aplicaciones Científicas De Investigación
Oleyl iodide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including surfactants and emulsifiers.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with lipid membranes.
Industry: Utilized in the production of specialty chemicals, lubricants, and coatings.
Mecanismo De Acción
The mechanism of action of oleyl iodide primarily involves its ability to undergo substitution and reduction reactions. The iodine atom in this compound is highly reactive and can be easily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis. Additionally, its long hydrophobic chain allows it to interact with lipid membranes, which is useful in biological and medical applications.
Comparación Con Compuestos Similares
Oleyl Alcohol: The parent compound of oleyl iodide, used in the synthesis of this compound.
Oleyl Chloride: Another halogenated derivative of oleyl alcohol, used in similar applications.
Stearyl Iodide: A similar iodinated fatty alcohol with a longer carbon chain.
Uniqueness: this compound is unique due to its specific reactivity and the presence of the iodine atom, which imparts distinct chemical properties compared to other halogenated derivatives. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C18H35I |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
(Z)-1-iodooctadec-9-ene |
InChI |
InChI=1S/C18H35I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3/b10-9- |
Clave InChI |
TVDRYRJRVCTYOL-KTKRTIGZSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCI |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



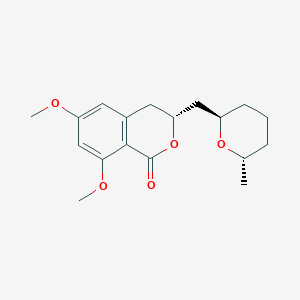

![Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-2)[Bn(-3)][Bn(-4)][Bn(-6)]Gal(b1-4)[Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-3)][Bn(-6)]GlcNAc-O-Bn](/img/structure/B13419943.png)
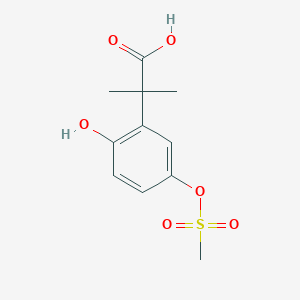
![[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B13419964.png)
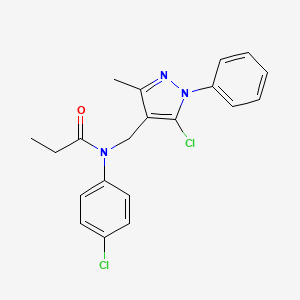
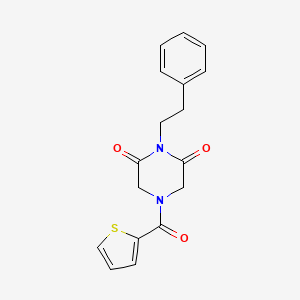
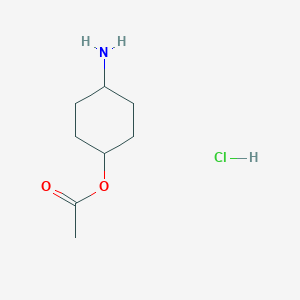

![4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid](/img/structure/B13419998.png)
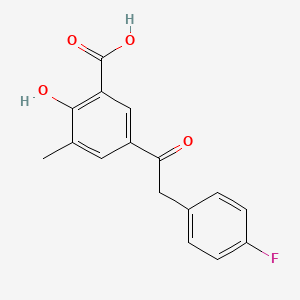
![N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt](/img/structure/B13420023.png)
